2-Ethylhexyl acetate
Overview
Description
2-Ethylhexyl acetate is a flavoring compound that is reported to occur in muskmelon.
This compound is an acetate ester that is hexyl acetate substituted by an ethyl group at position 2. It has a role as a metabolite. It derives from a hexan-1-ol.
Ethylhexyl acetate appears as a water-white liquid. Insoluble in water and is less dense than water. Flash point 180°F. Used as a solvent and in perfumes. Liquid or vapors may irritate skin and eyes. Vapors have a fruity, pleasant odor.
Scientific Research Applications
Bioreactor Efficiency : 2-Ethylhexyl acetate has been used efficiently in a liquid-liquid interface bioreactor. A study showed its effective hydrolysis to 2-ethyl-1-hexanol using CaCO₃-coated ballooned microspheres and fungal lipase, highlighting its potential in bioprocessing applications (Oda, Wakui, & Ohashi, 2011).
Carcinogenicity Research : Research on 2-Ethylhexyl acrylate, a related compound, via epicutaneous administration in mice, revealed no carcinogenic effects, suggesting its relative safety in certain applications (Mellert, Kühborth, Gembardt, & Munk, 1994).
Occupational Health : Exposure to 2-Ethoxy ethyl acetate, another related solvent, showed hematological toxicity in high-exposure workers, particularly affecting female workers. This underscores the importance of exposure monitoring in industrial settings (Loh et al., 2003).
Material Properties : The liquid density of this compound and other similar compounds was measured under various conditions, providing valuable data for applications in material science and engineering (Bi et al., 2015).
Medical Device Safety : Studies on Di(2-ethylhexyl)phthalate, a plasticizer in medical devices, revealed its interaction with human granulocytes, causing cell activation and potential implications for immune function (Palleschi, Rossi, Diana, & Silvestroni, 2009).
Chemical Synthesis and Separation : this compound has been synthesized in a simulated moving bed reactor, demonstrating its application in chemical engineering and reactive chromatography (Gyani, Reddy, Bhat, & Mahajani, 2014).
Pharmacokinetics and Toxicology : The pharmacokinetics and toxicology of Di-(2-ethylhexyl) phthalate were studied in rats, which is crucial for understanding its impact on health and safety in various applications (Chang-Liao et al., 2013).
Environmental Chemistry : this compound has been used in preconcentration by dithiocarbamate extraction for determining trace elements in natural water, indicating its utility in environmental analysis (Sugiyama, Fujino, Kihara, & Matsui, 1986).
Mechanism of Action
Target of Action
2-Ethylhexyl acetate primarily targets the respiratory system, skin, and eyes . It is used as a solvent in the production of paints and coatings, and a small amount is used as a fragrance .
Mode of Action
This compound interacts with its targets by causing irritation. Upon systemic absorption, it is rapidly hydrolyzed to 2-ethyl-hexanol and acetic acid . This hydrolysis has been demonstrated both in vitro in blood and in vivo .
Pharmacokinetics
It is known that after systemic absorption, this compound is rapidly hydrolyzed to 2-ethyl-hexanol and acetic acid . This rapid and complete hydrolysis suggests that the compound may have high bioavailability.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as heat and the presence of strong oxidizing acids. It can react violently when combined with strong oxidizing acids and can form explosive mixtures with air at temperatures above 82 °C (180 °F) . Therefore, it is crucial to store and handle this compound in a well-ventilated place away from heat, hot surfaces, sparks, open flames, and other ignition sources .
Safety and Hazards
Future Directions
2-Ethylhexyl acetate is suitable as a carrier solvent for nitrocellulose production and many other natural and synthetic resins used in a wide range of industrial applications . Its hydrophobic, relatively polar nature makes it a good solvent for nitrocellulose and other resins commonly used in some lacquers, NC lacquer emulsions, screen inks, and some enamels to improve flow and film formation .
Biochemical Analysis
Biochemical Properties
2-Ethylhexyl acetate participates in biochemical reactions primarily through its hydrolysis to 2-ethylhexanol and acetic acid . This hydrolysis is rapid and complete, and has been demonstrated both in vitro in blood and in vivo .
Molecular Mechanism
It is known that after systemic absorption, this compound is rapidly hydrolyzed to 2-ethylhexanol and acetic acid
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound with a low water solubility and a slow evaporation rate This suggests that it may have long-term effects on cellular function in in vitro or in vivo studies
Dosage Effects in Animal Models
It is known that this compound can cause mild systemic toxicity after short-term inhalation, oral, and dermal exposure
Metabolic Pathways
It is known that this compound is rapidly hydrolyzed to 2-ethylhexanol and acetic acid after systemic absorption . This suggests that this compound may be involved in metabolic pathways related to the metabolism of these two compounds.
Transport and Distribution
Given its hydrophobic yet comparatively polar nature , it is likely that it can diffuse across cell membranes and distribute throughout the cell.
Properties
IUPAC Name |
2-ethylhexyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-4-6-7-10(5-2)8-12-9(3)11/h10H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYWLLHHWAMFCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Record name | ETHYLHEXYL ACETATE | |
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DSSTOX Substance ID |
DTXSID8026694 | |
Record name | 2-Ethylhexyl acetate | |
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Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylhexyl acetate appears as a water-white liquid. Insoluble in water and is less dense than water. Flash point 180 °F. Used as a solvent and in perfumes. Liquid or vapors may irritate skin and eyes. Vapors have a fruity, pleasant odor., Liquid, White liquid; [Hawley], A water-white liquid. | |
Record name | ETHYLHEXYL ACETATE | |
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Record name | Acetic acid, 2-ethylhexyl ester | |
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Record name | ETHYL HEXYL ACETATE | |
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Boiling Point |
378 °F at 760 mmHg (USCG, 1999), 199 °C, 378 °F | |
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Record name | ETHYL HEXYL ACETATE | |
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Flash Point |
160 °F (USCG, 1999), 82.2 °C, 88 °C (OPEN CUP); 13 °C (CLOSED CUP), 160 °F | |
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Record name | ETHYL HEXYL ACETATE | |
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Solubility |
VERY SLIGHTLY SOL IN WATER; MISCIBLE WITH ALCOHOL, OILS, & OTHER ORG SOLVENTS, SOL IN ETHER, ETHANOL, VERY SLIGHTLY SOLUBLE IN WATER | |
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Density |
0.873 at 68 °F (USCG, 1999) - Less dense than water; will float, Sp gr: 0.8718 @ 20 °C/20 °C, 0.873 | |
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Vapor Density |
5.93 (AIR= 1) | |
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Vapor Pressure |
0.23 [mmHg], 0.23 mm Hg at 25 °C /from experimentally derived coefficients/ | |
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Color/Form |
WATER-WHITE STABLE LIQUID | |
CAS No. |
103-09-3 | |
Record name | ETHYLHEXYL ACETATE | |
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Melting Point |
-80 °C | |
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Retrosynthesis Analysis
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